1,2-dimethyl-1H-imidazole-4-thiol
Description
1,2-Dimethyl-1H-imidazole-4-thiol is a sulfur-containing imidazole derivative characterized by methyl groups at the 1- and 2-positions and a thiol (-SH) group at the 4-position of the imidazole ring. Imidazole derivatives are widely studied for their electronic, biological, and coordination properties, with substituents like thiols, nitro groups, and aryl rings significantly influencing reactivity and applications .
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
1,2-dimethylimidazole-4-thiol |
InChI |
InChI=1S/C5H8N2S/c1-4-6-5(8)3-7(4)2/h3,8H,1-2H3 |
InChI Key |
NZWCOTRJMXZJBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1,2-dimethyl-1H-imidazole-4-thiol and related imidazole derivatives from the evidence:
Key Comparative Insights:
Sulfur-Containing Derivatives :
- The thiol (-SH) group in the target compound is more polar and reactive than the ethylthio (-S-CH₂CH₃) group in ’s derivative. Thiols participate in disulfide bond formation and metal coordination, whereas ethylthio groups primarily contribute to lipophilicity .
- Melting Points : Chloromethylphenyl and nitro substituents () increase rigidity, leading to higher melting points (e.g., 120°C) compared to thiol or ethoxy analogs, which may exhibit lower MPs due to weaker intermolecular forces.
Electronic Effects: Nitro (-NO₂) groups () withdraw electron density, making the imidazole ring electrophilic and reactive toward nucleophilic attack. Thiol (-SH) groups are mildly electron-withdrawing via resonance but can act as nucleophiles in redox reactions.
Synthetic Methodologies: Thiol-containing imidazoles are often synthesized via thiolation of halogenated precursors or cyclocondensation of thioureas. ’s ethylthio derivative was prepared using alkyl acetoacetate and ammonium hydroxide in methanol, suggesting possible routes for analogous thiol compounds . Chlorination with SOCl₂ () and nitro group introduction () highlight the versatility of imidazole functionalization.
Research Implications and Gaps
The evidence underscores the importance of substituent positioning and electronic modulation in imidazole chemistry. Future work should prioritize:
- Experimental determination of its physicochemical properties (e.g., solubility, MP).
- Comparative crystallographic studies to assess packing efficiency vs. analogs like 4,5-dimethyl-1,2-diphenylimidazole .
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